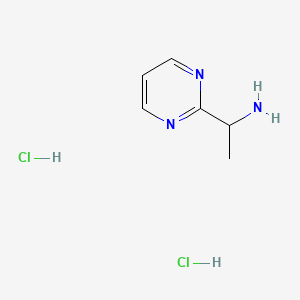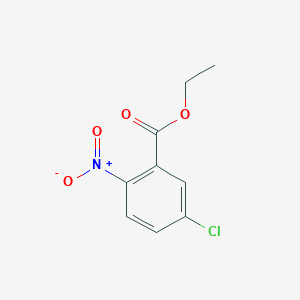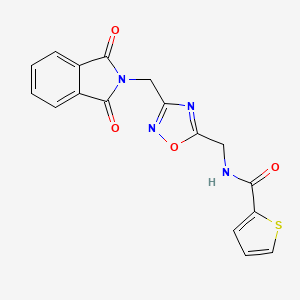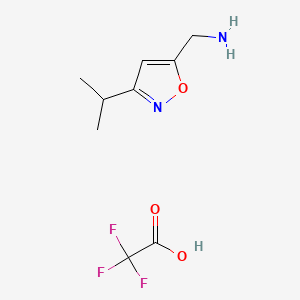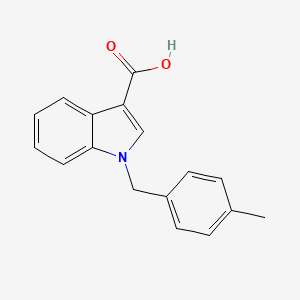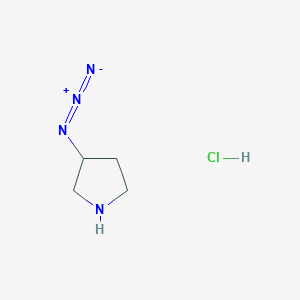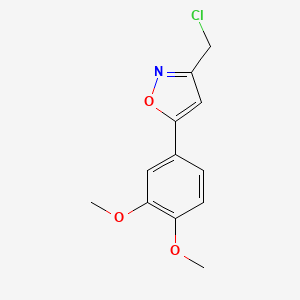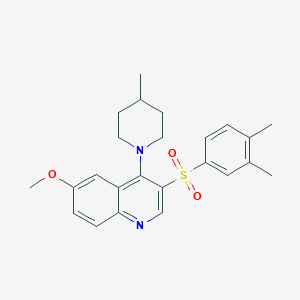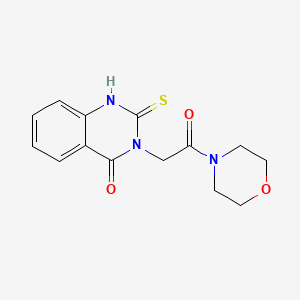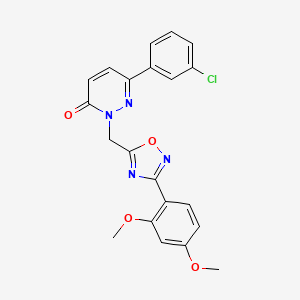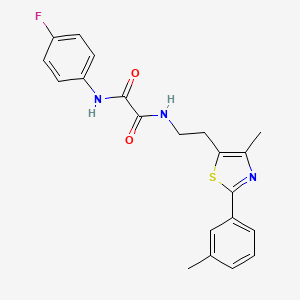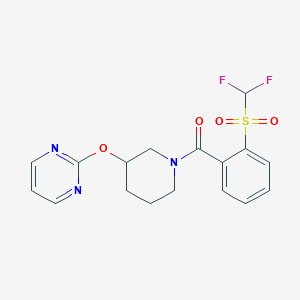
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The preparation of this compound involves several steps. Notably, difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) serves as a versatile carbonyl gem-difluoroolefination reagent. It can convert aldehydes, ketones, and even some lactones into their corresponding gem-difluoroolefins efficiently . The synthesis of 2-PySO₂CF₂H includes the difluoromethylation of 2-mercaptopyridine followed by oxidation .
Molecular Structure Analysis
The molecular structure of (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone comprises a piperidine ring, a pyrimidine moiety, and a difluoromethylsulfonylphenyl group. The difluoromethyl substituent imparts unique reactivity to the compound, making it valuable for synthetic applications .
Chemical Reactions Analysis
The compound participates in various chemical reactions, including gem-difluoroolefination reactions with carbonyl compounds. Mechanistic studies suggest that this process follows a typical Julia–Kocienski olefination pathway . The gem-difluoroolefins obtained find broad applications in synthetic methodologies .
Scientific Research Applications
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of closely related compounds have been extensively studied. One compound, a dipeptidyl peptidase IV inhibitor, showed significant absorption and elimination profiles across different species, with the majority of the dose recovered in the urine and feces, indicating its potential for therapeutic applications in diabetes treatment (Sharma et al., 2012).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. Notably, certain derivatives exhibited good activity against various pathogenic bacterial and fungal strains, underscoring the potential of this chemical scaffold in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Synthesis and Reactivity
The synthesis of related compounds involves innovative chemical strategies, including the Claisen condensation and reactions with 1,2-diamines, leading to the formation of compounds with potential applications in medicinal chemistry and material sciences. For example, the synthesis of 2-(trifluoroacetyl)chromones and their reactions with diamines have been explored to create novel chemical entities (Irgashev et al., 2015).
Biological Activities and Drug Development
Significant effort has been directed towards understanding the biological activities of compounds containing the pyrimidine ring, particularly in the context of drug development for diseases like type 2 diabetes. A potent, selective, and orally active dipeptidyl peptidase IV inhibitor with promising pharmacological profiles has been identified, indicating the therapeutic potential of these compounds (Ammirati et al., 2009).
properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c18-16(19)27(24,25)14-7-2-1-6-13(14)15(23)22-10-3-5-12(11-22)26-17-20-8-4-9-21-17/h1-2,4,6-9,12,16H,3,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSKQROCCOLERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

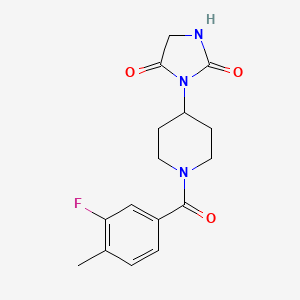
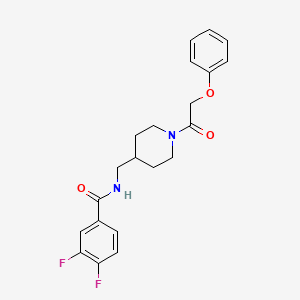
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)
